Dhghab

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

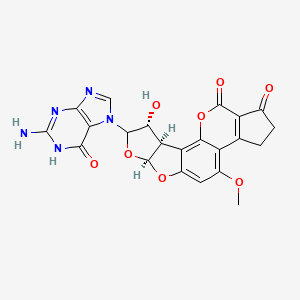

Dhghab, also known as this compound, is a useful research compound. Its molecular formula is C22H17N5O8 and its molecular weight is 479.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Aflatoxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nitrogen/Sulfur Co-Doped Graphene Hydrogels (DHGHs) for Electrochemical Capacitors

Facile Preparation of Nitrogen/Sulfur Co-Doped and Hierarchical Porous Graphene Hydrogel for High-Performance Electrochemical Capacitor : This study focuses on the development of nitrogen/sulfur co-doped and hierarchical porous graphene hydrogels (DHGHs) through a self-assembly process. These hydrogels demonstrate significant potential in the field of energy storage, particularly for high-performance electrochemical capacitors. The research highlights how the pH values during the preparation process affect the microstructures and electrochemical properties of DHGHs, suggesting their promise as binder-free electrodes for supercapacitor devices. This application is particularly relevant for developing energy storage solutions with high energy density and power density, showcasing an innovative approach to enhancing supercapacitor performance through material science (Li et al., 2017).

Deep Hypersaline Anoxic Basins (DHABs) and Biotechnological Applications

Deep Hypersaline Anoxic Basins as Untapped Reservoir of Polyextremophilic Prokaryotes of Biotechnological Interest : This paper discusses the biotechnological potential of prokaryotic diversity in Deep Hypersaline Anoxic Basins (DHABs), highlighting their extraordinary metabolic capabilities. Such environments are rich in enzymes and secondary metabolites with valuable applications across various biotechnological fields. The study underscores DHABs as hotspots for microbiological and biotechnological research, offering a unique perspective on exploring life's limits and the potential for new biotechnological applications (Varrella et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound Dhghab involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The pathway involves several steps of chemical reactions, including functional group transformations and purification techniques.", "Starting Materials": [ "Benzene", "Ethyl acetate", "Sodium hydroxide", "Methyl iodide", "Acetic anhydride", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Benzene is reacted with ethyl acetate in the presence of sodium hydroxide to form ethyl benzoate.", "Step 2: Ethyl benzoate is then reacted with methyl iodide in the presence of sodium hydroxide to form methyl benzoate.", "Step 3: Methyl benzoate is then reacted with acetic anhydride in the presence of hydrochloric acid to form methyl 2-acetoxybenzoate.", "Step 4: Methyl 2-acetoxybenzoate is then reacted with sodium hydroxide to form sodium 2-acetoxybenzoate.", "Step 5: Sodium 2-acetoxybenzoate is then reacted with hydrochloric acid to form 2-hydroxybenzoic acid.", "Step 6: 2-hydroxybenzoic acid is then reacted with methanol and ethanol in the presence of sulfuric acid to form Dhghab.", "Step 7: Dhghab is purified using sodium chloride and sodium sulfate." ] } | |

Numéro CAS |

63425-04-7 |

Formule moléculaire |

C22H17N5O8 |

Poids moléculaire |

479.4 g/mol |

Nom IUPAC |

(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1 |

Clé InChI |

XIOUDSNTNJNQQG-CKJDJMSUSA-N |

SMILES isomérique |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |

SMILES canonique |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |

Synonymes |

2,3-dihydro-2-(N(7)-guanyl)-3-hydroxyaflatoxin B1 8,9-dihydro-(7'-guanyl)-9-hydroxyaflatoxin B1 8,9-dihydro-8-(N(7)-guanyl)-6-hydroxyaflatoxin B1 AFB-N(7)-Gua aflatoxin B1-guanine DHGHAB |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

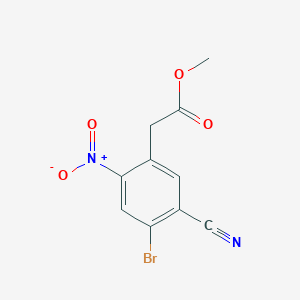

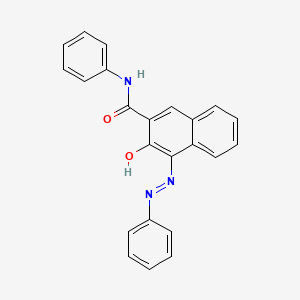

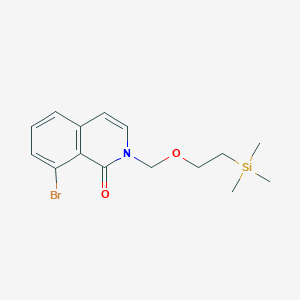

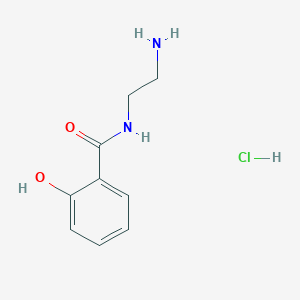

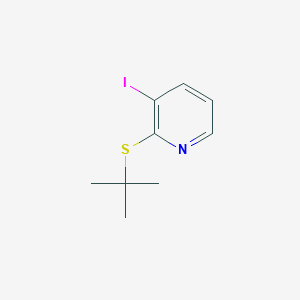

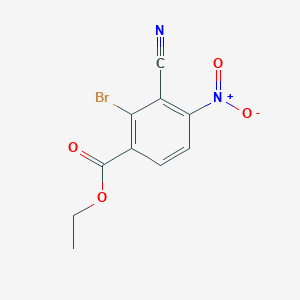

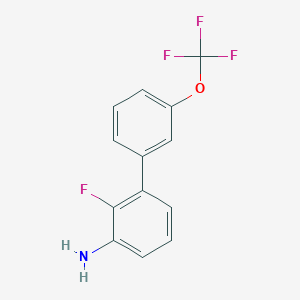

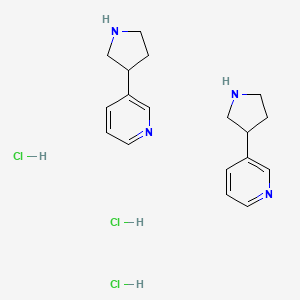

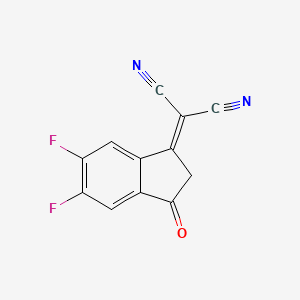

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)